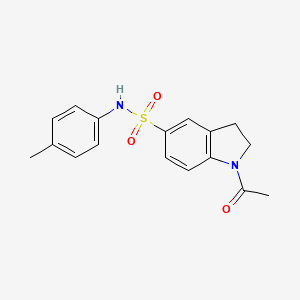
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide
Vue d'ensemble
Description
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to improve lipid metabolism, reduce inflammation, and enhance endurance performance. Despite its potential therapeutic benefits, the drug has been banned by the World Anti-Doping Agency due to its performance-enhancing effects.
Mécanisme D'action
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function and endurance performance.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and enhanced endurance performance. These effects are mediated by the activation of PPARδ and its downstream signaling pathways. However, the drug also has potential adverse effects, including liver toxicity and cancer risk.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has several advantages for laboratory experiments, including its well-defined mechanism of action, its ability to improve metabolic function and endurance performance, and its potential therapeutic applications. However, its use in laboratory experiments is limited by safety concerns and the risk of adverse effects, which may affect the validity and reliability of the results.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide, including the development of safer and more effective PPARδ agonists, the investigation of its potential therapeutic applications in humans, and the exploration of its effects on other physiological systems, such as the immune system and the nervous system. Additionally, further research is needed to understand the long-term effects of 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide on health and performance, as well as its potential risks and benefits for athletes and non-athletes alike.
In conclusion, 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide is a synthetic drug with potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Its mechanism of action involves the activation of PPARδ, leading to improved metabolic function and endurance performance. However, its use is limited by safety concerns and the risk of adverse effects. Further research is needed to explore its potential therapeutic benefits and risks, as well as its effects on other physiological systems.
Applications De Recherche Scientifique
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. Several preclinical studies have demonstrated its ability to improve lipid metabolism, reduce inflammation, and enhance endurance performance. However, its use in humans is limited due to safety concerns and the risk of adverse effects.
Propriétés
IUPAC Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-5-15(6-4-12)18-23(21,22)16-7-8-17-14(11-16)9-10-19(17)13(2)20/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGTELIHIFUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
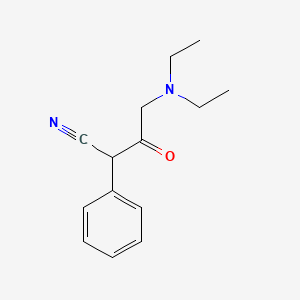
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
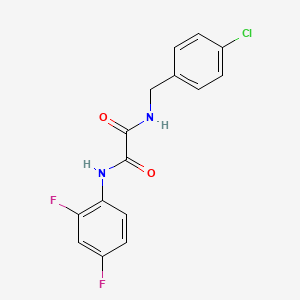
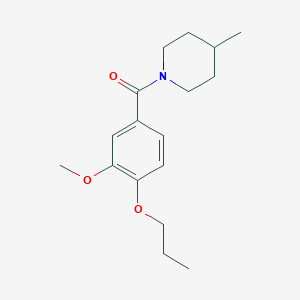
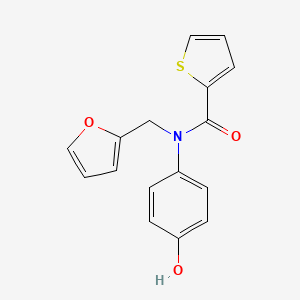
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
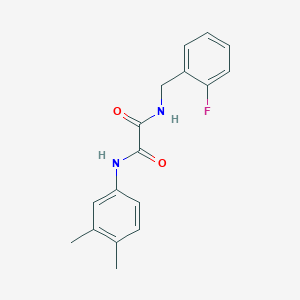
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)